2-Bromo-6-nitrotoluene
Overview
Description
2-Bromo-6-nitrotoluene is a chemical compound with the linear formula CH3C6H3(NO2)Br . It has a molecular weight of 216.03 .
Synthesis Analysis
2-Bromo-6-nitrotoluene has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-nitrotoluene is CH3C6H3(NO2)Br . The average mass is 216.032 Da and the monoisotopic mass is 214.958176 Da .
Chemical Reactions Analysis
2-Bromo-6-nitrotoluene has been used in various chemical reactions. For instance, it has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A .
Physical And Chemical Properties Analysis
2-Bromo-6-nitrotoluene is a solid substance . It has a boiling point of 143 °C/22 mmHg (lit.) and a melting point of 38-40 °C (lit.) . The SMILES string representation of the molecule is Cc1c(Br)cccc1N+=O .
Scientific Research Applications
Synthesis of Clavicipitic Acids
2-Bromo-6-nitrotoluene has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids . Clavicipitic acids are natural products found in certain fungi, and they have been studied for their potential biological activities.
Synthesis of Carbazomadurin A
This compound has also been used in the synthesis of carbazomadurin A , a highly oxygenated neuronal cell protecting carbazole alkaloid. Carbazole alkaloids are a class of compounds that have been studied for their potential medicinal properties, including neuroprotective effects.
Organic Building Blocks
2-Bromo-6-nitrotoluene can serve as an organic building block in various chemical reactions . Its bromo and nitro groups make it a versatile reagent that can participate in a variety of chemical transformations.
Safety and Hazards
2-Bromo-6-nitrotoluene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions of 2-Bromo-6-nitrotoluene are not explicitly mentioned in the retrieved sources. However, given its use in the synthesis of various compounds, it can be inferred that it may continue to be used in chemical research and synthesis .
Mechanism of Action
2-Bromo-6-nitrotoluene: is a chemical compound with the molecular formula C₇H₆BrNO₂. . Its primary targets likely involve cellular components or biochemical pathways related to its reactivity.
- Electrophilic Aromatic Substitution (EAS) : Given its aromatic structure, 2-Bromo-6-nitrotoluene may undergo EAS reactions. For instance, it could participate in Friedel-Crafts acylation, where an acyl group replaces a hydrogen atom on the benzene ring . This substitution can lead to changes in the compound’s reactivity and properties.
properties
IUPAC Name |
1-bromo-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNSGFSAXWBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203791 | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrotoluene | |
CAS RN |
55289-35-5 | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55289-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the interactions of 2-Bromo-6-nitrotoluene with different solvents?
A1: The research investigates how 2-Bromo-6-nitrotoluene behaves at the molecular level when interacting with solvents like water, benzene, and dimethyl sulfoxide (DMSO) []. The study uses computational methods to analyze charge transfer, perform molecular docking simulations, and examine spectroscopic properties. This provides valuable information about the molecule's reactivity and potential behavior in various chemical environments.
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